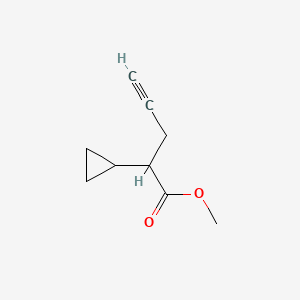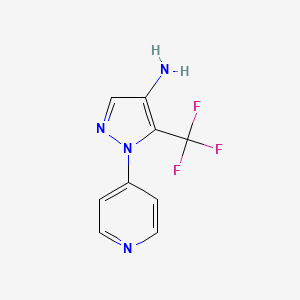
1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine is a chemical compound characterized by the presence of a pyridine ring, a trifluoromethyl group, and a pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chloropyridine with hydrazine hydrate to form 4-hydrazinopyridine. This intermediate is then reacted with trifluoroacetic acid and a suitable aldehyde to yield the desired pyrazole derivative . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, inhibiting or modulating its activity. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(Pyridin-4-yl)-3-(trifluoromethyl)-1h-pyrazol-4-amine: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
1-(Pyridin-4-yl)-5-(methyl)-1h-pyrazol-4-amine: The absence of the trifluoromethyl group results in different physicochemical properties and biological effects.
1-(Pyridin-4-yl)-5-(trifluoromethyl)-1h-pyrazol-3-amine:
Eigenschaften
Molekularformel |
C9H7F3N4 |
|---|---|
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
1-pyridin-4-yl-5-(trifluoromethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)8-7(13)5-15-16(8)6-1-3-14-4-2-6/h1-5H,13H2 |
InChI-Schlüssel |
LJKIPCZAMRVOJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1N2C(=C(C=N2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B13576131.png)
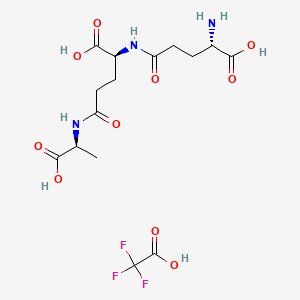
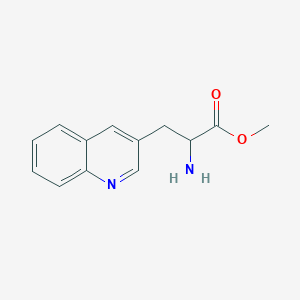
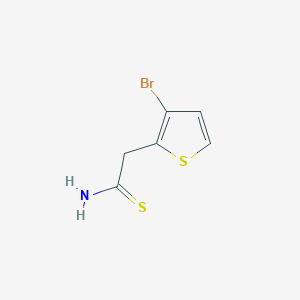
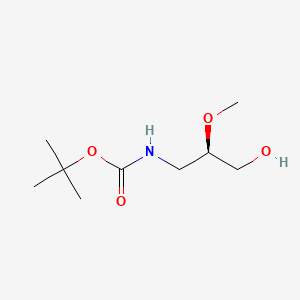
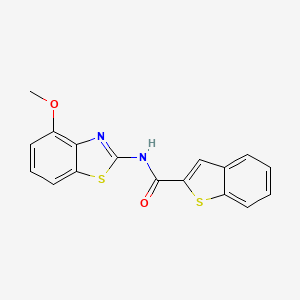
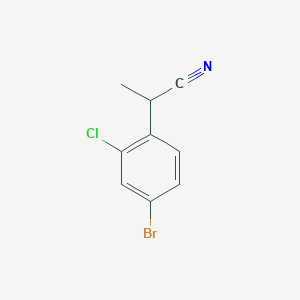
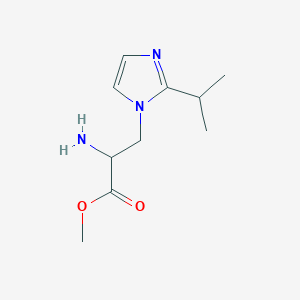
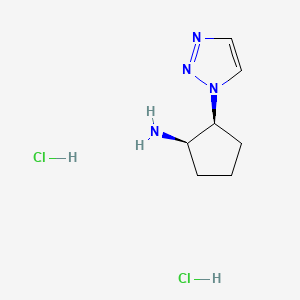
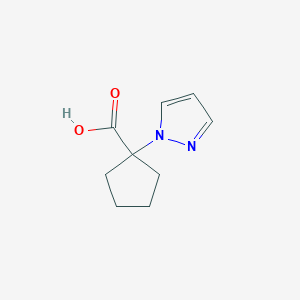

![tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13576203.png)
![(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576204.png)
